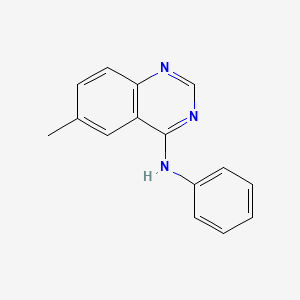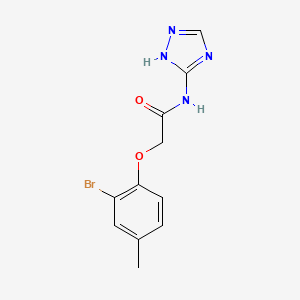![molecular formula C15H17BrN4OS B5559566 4-[(4-bromobenzylidene)amino]-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559566.png)
4-[(4-bromobenzylidene)amino]-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of triazine derivatives typically involves multi-step reactions, starting with primary amines or other nitrogen-containing precursors. For example, Hwang et al. described the synthesis of a triazine compound through the reaction of an amino-triazinone with carbon disulfide in a water/pyridine mixture, showcasing a method that could be adapted for the synthesis of the target compound (Hwang et al., 2006).
Molecular Structure Analysis
Triazine compounds often exhibit planar structures due to the conjugation within the triazine ring and with substituent groups. The molecular structure is characterized by the angles between the planes of the triazine ring and its substituents, which can influence the compound's reactivity and interactions. For instance, Fun et al. analyzed a related triazine derivative, noting the dihedral angles between the triazine ring and its substituent groups, which could provide insight into the structural aspects of our target compound (Fun et al., 2011).
Chemical Reactions and Properties
Triazine compounds can participate in a variety of chemical reactions, including nucleophilic substitutions, where the electron-rich nitrogen atoms in the ring can react with electrophiles. The presence of substituents like bromobenzylidene groups can further influence the reactivity, enabling the formation of new bonds and derivatives. For instance, the synthesis and reactions of 3-substituted-benzo[d][1,2,3]triazin-4(3H)-ones presented by Zhang et al. illustrate the type of chemical transformations that could be relevant for our target compound (Zhang et al., 2019).
Physical Properties Analysis
The physical properties of triazine derivatives, such as melting point, solubility, and crystalline structure, are influenced by their molecular structure and substituents. The crystallization behavior and hydrogen bonding patterns, as observed by Hwang et al., can provide valuable information on the physical characteristics of similar compounds (Hwang et al., 2006).
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of triazine derivatives, including those similar to the queried compound, have been explored in several studies. These compounds have been synthesized through various chemical reactions, often involving the condensation of amino and bromobenzylidene components. For instance, Ghammamy and Sedaghat (2013) synthesized a new azomethine derivative of triazole, which reacts with copper(I) and zinc(II) salts to afford complexes, highlighting the versatility of triazine compounds in forming metal complexes (Ghammamy & Sedaghat, 2013).
Antimicrobial and Anticancer Activities
Several studies have focused on evaluating the biological activities of triazine derivatives. Bekircan et al. (2008) reported the synthesis and anticancer evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, demonstrating their potential against a variety of cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008). Additionally, Malik and Patel (2017) explored the antimicrobial activities of substituted 1,2,4-triazine derivatives, further highlighting the potential of such compounds in biomedical applications (Malik & Patel, 2017).
Advanced Materials and Chemical Properties
Research has also delved into the use of triazine derivatives in advanced materials. Singh et al. (2010) studied the liquid crystalline properties of triazine compounds, showing how the structure of these compounds can influence their mesomorphic behavior, which is crucial for applications in liquid crystal displays and other materials science applications (Singh, Pandey, & Singh, 2010).
特性
IUPAC Name |
4-[(E)-(4-bromophenyl)methylideneamino]-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4OS/c1-15(2,3)12-13(21)20(14(22-4)19-18-12)17-9-10-5-7-11(16)8-6-10/h5-9H,1-4H3/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJDPUMGGLQZTA-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC=C(C=C2)Br)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC=C(C=C2)Br)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(E)-(4-bromophenyl)methylidene]amino}-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5559486.png)
![6-(2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]carbonyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5559490.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5559498.png)
![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5559505.png)
![4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5559512.png)
![1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5559527.png)

![1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559540.png)
![N-[(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5559548.png)

![N-[2-(methylthio)phenyl]-2-furamide](/img/structure/B5559564.png)
![5-methyl-7-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5559572.png)
![2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5559577.png)
![methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5559585.png)